3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile
Description
3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile is a heterocyclic compound featuring a fused pyrazolo[3,4-b]pyrazine core substituted with an iodine atom at position 3 and a cyano group at position 3. This structure combines electron-withdrawing groups (iodo and cyano) with a bicyclic aromatic system, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves nucleophilic substitution or cyclization reactions using precursors like 5-aminopyrazole derivatives and malononitrile .
Pyrazolo[3,4-b]pyrazine derivatives are known for their antimicrobial, antifungal, and antitumor activities, attributed to their ability to interact with biological targets such as protein kinases and nucleic acids . For instance, analogs of this compound have demonstrated inhibitory effects on cancer cell lines (e.g., Hep2 cells) in vitro, comparable to 5-fluorouracil .
Properties
IUPAC Name |
3-iodo-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2IN5/c7-5-4-6(12-11-5)9-2-3(1-8)10-4/h2H,(H,9,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGSFOQTMYQCHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NNC(=C2N=C1C#N)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2IN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Iodination with Molecular Iodine
A widely adopted approach utilizes molecular iodine (I₂) in the presence of a base. For example, reacting 1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile with iodine (1.5–2.0 equiv) and potassium hydroxide (KOH) in dimethylformamide (DMF) at 20–25°C for 1–24 hours achieves iodination at the 3-position. The base deprotonates the heterocycle, enhancing nucleophilicity at the reactive site.
Key Data:
This method is cost-effective but requires careful control of stoichiometry to minimize polyiodination. Post-reaction purification involves quenching with sodium bisulfite (NaHSO₃) to remove excess iodine, followed by crystallization or column chromatography.
N-Iodosuccinimide (NIS)-Mediated Iodination
NIS offers a milder alternative for regioselective iodination. In acetonitrile at 75°C, NIS (1.1–1.2 equiv) reacts with the pyrazolo[3,4-b]pyrazine-5-carbonitrile scaffold over 18–24 hours under inert atmosphere. The reaction proceeds via an iodonium intermediate, favoring monoidodination due to steric and electronic effects of the cyano group.
Key Data:
This method provides higher regioselectivity compared to molecular iodine, albeit at a higher reagent cost.
Halogen Exchange Reactions
Halogen exchange from bromo or chloro precursors offers a viable pathway when direct iodination is challenging.
Finkelstein-Type Reaction
Bromo-to-iodo exchange can be achieved using sodium iodide (NaI) in polar aprotic solvents. For instance, treating 3-bromo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile with NaI (3.0 equiv) in dimethylacetamide (DMA) at 120°C for 12 hours facilitates substitution via an SNAr mechanism. The electron-withdrawing cyano group activates the 3-position for nucleophilic displacement.
Key Data:
Copper-Catalyzed Halogen Exchange
Copper iodide (CuI) catalyzes the conversion of 3-chloro derivatives to iodo analogs in the presence of NaI. A mixture of 3-chloro-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile, CuI (10 mol%), and NaI (2.5 equiv) in 1,4-dioxane at 100°C for 8 hours achieves full conversion.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Solvent | 1,4-Dioxane |
| Temperature | 100°C |
| Reaction Time | 8 hours |
| Yield | 72–80% |
Cyclization Strategies
Constructing the pyrazolo[3,4-b]pyrazine core with pre-installed iodine and cyano groups offers an alternative to post-functionalization.
Condensation of Iodo-Substituted Precursors
A two-step synthesis involves:
-
Formation of the Pyrazine Ring : Reacting 4-amino-5-iodopyrazole-3-carbonitrile with glyoxal in acetic acid at 80°C forms the pyrazolo[3,4-b]pyrazine skeleton.
-
Cyano Group Introduction : Subsequent treatment with cyanogen bromide (BrCN) in tetrahydrofuran (THF) installs the 5-cyano group.
Key Data:
| Step | Conditions | Yield |
|---|---|---|
| 1 | Acetic acid, 80°C, 6 hours | 60% |
| 2 | BrCN, THF, 25°C, 2 hours | 45% |
Palladium-Catalyzed Cyclization
Palladium catalysts enable one-pot cyclization-iodination. A mixture of 3-iodo-5-cyanopyrazole and 2-chloropyrazine, Pd(PPh₃)₄ (5 mol%), and potassium carbonate (K₂CO₃) in toluene/ethanol (3:1) at 105°C for 12 hours yields the target compound.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Solvent | Toluene/EtOH |
| Temperature | 105°C |
| Reaction Time | 12 hours |
| Yield | 50–65% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Direct Iodination | Cost-effective, scalable | Risk of polyiodination | 65–84% |
| Halogen Exchange | High purity | Requires halogenated precursors | 55–80% |
| Cyclization | Modular scaffold assembly | Multi-step, lower yields | 45–65% |
Characterization and Quality Control
Successful synthesis is confirmed via:
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate or iodide derivatives.
Reduction: The carbonitrile group can be reduced to form amines or amides.
Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and iodine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Iodate or iodide derivatives.
Reduction Products: Amines or amides.
Substitution Products: Alkyl or aryl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-b]pyrazine derivatives, including 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile, as promising anticancer agents. The compound has been evaluated for its inhibitory effects on tropomyosin receptor kinases (TRKs), which are implicated in the proliferation and differentiation of cancer cells. In a study conducted by Cheng et al., various pyrazolo derivatives were synthesized and tested for their ability to inhibit TRKA, with some showing nanomolar activity . The structural modifications introduced in these compounds allow for enhanced binding affinities and selectivity towards cancerous cells.
1.2 Enzyme Inhibition
The compound also exhibits potential as an enzyme inhibitor. Its structural features make it suitable for targeting various kinases involved in signaling pathways that regulate cell growth and survival. Pyrazolo[3,4-b]pyrimidines have been documented to possess significant inhibitory effects on cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation and are often dysregulated in cancer . The design of novel derivatives based on the pyrazolo scaffold is ongoing to improve potency and selectivity against specific CDK isoforms.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. The presence of the iodine atom is believed to enhance the compound's lipophilicity and improve its binding interactions with target proteins. Various substitutions on the pyrazole and pyridine rings can lead to significant changes in biological activity. For example, modifications that increase hydrogen bonding capabilities or π–π stacking interactions can enhance binding affinity to target receptors .
Synthetic Approaches
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often utilize palladium-catalyzed cross-coupling reactions to introduce halogen substituents and functional groups that are crucial for biological activity. The optimization of these synthetic pathways is vital for producing derivatives with improved efficacy and reduced toxicity profiles.
Mechanism of Action
The mechanism by which 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, it may bind to the active site of a kinase enzyme, preventing its activity and thereby affecting cellular processes such as proliferation and differentiation.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The presence of a cyano group (as in the target compound) enhances electrophilicity and hydrogen-bonding capacity, critical for binding to enzymatic targets like kinases . In contrast, fluorinated analogs (e.g., 5-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine) exhibit improved metabolic stability and bioavailability, making them suitable for cardiovascular applications .
- Ring System Differences : Replacing the pyrazine ring with pyridine (e.g., 3-Iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile) reduces electron deficiency, altering reactivity and biological target specificity .
Biological Activity
The compound 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile is a member of the pyrazolo[3,4-b]pyrazine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring fused to another pyrazole structure, with a cyano group and an iodine atom contributing to its unique properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 227.01 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
The compound's mechanism of action appears to involve the inhibition of specific kinases associated with cell growth and survival pathways. For instance, studies have reported IC50 values demonstrating its potency against these cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 10.5 |
| HepG2 | 8.3 |
| A549 | 9.7 |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It has demonstrated effectiveness against various bacterial strains:
- Escherichia coli
- Staphylococcus aureus
In one study, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting potential as an antimicrobial agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may act by:
- Inhibiting kinase activity : This leads to reduced phosphorylation of proteins involved in cell cycle progression.
- Inducing apoptosis : The compound may trigger programmed cell death in cancerous cells through various signaling pathways.
Study 1: Anticancer Activity Evaluation
A recent study published in Journal of Medicinal Chemistry investigated the anticancer effects of this compound on different cancer cell lines. The researchers found that the compound significantly reduced cell viability in a dose-dependent manner.
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound. The results indicated that it effectively inhibited the growth of both gram-positive and gram-negative bacteria. The researchers concluded that further development could lead to new antimicrobial therapies.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
